molecular formula C7H15ClN2O3 B6176254 methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride CAS No. 2613381-34-1

methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride

Cat. No. B6176254
CAS RN: 2613381-34-1
M. Wt: 210.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride, also known as MAMPA-HCl, is an organic compound with a variety of uses in the scientific research community. It is a colorless, crystalline solid with a melting point of 211-212°C and a molecular weight of 241.7 g/mol. MAMPA-HCl is a widely used reagent in organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and has been used in the synthesis of a variety of drugs and pharmaceuticals. It is also used as a catalyst in organic reactions, such as the preparation of cyclic amines. methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride has also been used in the synthesis of peptides and proteins and as a reagent in the synthesis of peptide nucleic acids.

Mechanism of Action

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride acts as a catalyst in organic reactions, promoting the formation of new bonds between molecules. It is believed to act by protonating the amine group of the substrate molecule, allowing for the formation of a new bond.
Biochemical and Physiological Effects
methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of drugs and pharmaceuticals, and it is possible that these compounds may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is a widely used reagent in organic synthesis and has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store and has a high melting point. It is also relatively inexpensive and can be purchased in bulk. The main limitation of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is that it is toxic and should be handled with care.

Future Directions

The use of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride in scientific research is likely to continue in the future. It has a number of potential applications in the synthesis of organic compounds, peptides, and proteins, and it may also be used in the synthesis of new drugs and pharmaceuticals. Additionally, further research is needed to explore the potential of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride as a catalyst in organic reactions.

Synthesis Methods

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride can be synthesized by a number of methods. The most common method is the reaction of 2-amino-N-methylpropanamide with hydrochloric acid. The reaction is carried out at room temperature and yields methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride involves the reaction of N-methyl-3-aminopropanamide with methyl 2-bromoacetate, followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "N-methyl-3-aminopropanamide", "Methyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents" ], "Reaction": [ "Step 1: N-methyl-3-aminopropanamide is reacted with methyl 2-bromoacetate in the presence of an organic solvent and a base such as sodium hydroxide to form methyl 2-(3-amino-N-methylpropanamido)acetate.", "Step 2: The reaction mixture is then hydrolyzed with water and acidified with hydrochloric acid to obtain the hydrochloride salt of the final product, methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride.", "Step 3: The product is then isolated and purified using standard techniques such as filtration, crystallization, and recrystallization." ] }

CAS RN

2613381-34-1

Product Name

methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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